Pyridine, 4-(2-(pentylthio)ethyl)-
Description
Structure
3D Structure
Properties
CAS No. |
134480-44-7 |
|---|---|
Molecular Formula |
C12H19NS |
Molecular Weight |
209.35 g/mol |
IUPAC Name |
4-(2-pentylsulfanylethyl)pyridine |
InChI |
InChI=1S/C12H19NS/c1-2-3-4-10-14-11-7-12-5-8-13-9-6-12/h5-6,8-9H,2-4,7,10-11H2,1H3 |
InChI Key |
QHTNTEFDGFBAEA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCSCCC1=CC=NC=C1 |
Origin of Product |
United States |
Synthetic Pathways and Mechanistic Insights for Pyridine, 4 2 Pentylthio Ethyl
Retrosynthetic Analysis of Pyridine (B92270), 4-(2-(pentylthio)ethyl)-
A retrosynthetic analysis of the target molecule, Pyridine, 4-(2-(pentylthio)ethyl)-, suggests several strategic disconnections. The most logical approach involves separating the pyridine core from the sulfur-containing side chain. This leads to two key synthons: a 4-substituted pyridine with a reactive handle and a pentylthioethyl moiety.
Further disconnection of the pyridine ring itself can be envisioned through established synthetic routes like the Hantzsch synthesis, which would involve the condensation of a β-ketoester, an aldehyde, and ammonia (B1221849). advancechemjournal.com Alternatively, cycloaddition strategies could be employed to construct the pyridine core. mcmaster.ca The sulfur-containing side chain can be retrosynthetically disconnected at the carbon-sulfur bond, leading to a pentyl thiol and a 2-haloethylpyridine or a vinylpyridine precursor.
A plausible retrosynthetic pathway is outlined below:
Target Molecule: Pyridine, 4-(2-(pentylthio)ethyl)-
Disconnection 1 (C-S bond): 4-(2-haloethyl)pyridine + Pentanethiol
Disconnection 2 (C-C bond of side chain): 4-vinylpyridine (B31050) + Pentanethiol
Disconnection 3 (Pyridine ring): This can be approached through various classical methods as detailed in the following sections.
Classical Synthetic Routes to Pyridine, 4-(2-(pentylthio)ethyl)- Analogues
The classical synthesis of pyridine analogues has been a subject of extensive research for over a century, with several named reactions remaining fundamental to this day. nih.govillinois.edu
The construction of the pyridine ring is a critical step in the synthesis of the target molecule's analogues. Several classical methods are noteworthy:
Hantzsch Pyridine Synthesis: This multicomponent reaction, reported in 1881, involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen donor like ammonia or ammonium (B1175870) acetate. wikipedia.orgtandfonline.com The initial product is a 1,4-dihydropyridine, which is subsequently oxidized to the corresponding pyridine. wikipedia.orgchemtube3d.com This method is highly versatile for producing symmetrically substituted pyridines. rsc.org The general mechanism involves the initial formation of an enamine from the β-ketoester and ammonia, and a chalcone-like intermediate from the aldehyde and the second equivalent of the β-ketoester. These intermediates then react, cyclize, and are finally oxidized to the aromatic pyridine. wikipedia.orgyoutube.com
Guareschi-Thorpe Condensation: This method provides a route to 2,6-dihydroxypyridines, which can be further functionalized. It involves the condensation of a cyanoacetamide with a 1,3-dicarbonyl compound.
Bohlmann-Rahtz Pyridine Synthesis: This synthesis involves the reaction of an enamine with a propargyl ketone. The resulting intermediate then undergoes a cyclization and elimination to form the pyridine ring. This method is particularly useful for the synthesis of pyridines with specific substitution patterns.
The choice of method often depends on the desired substitution pattern on the pyridine ring. For the synthesis of a 4-substituted pyridine like the target molecule, the Hantzsch synthesis is a viable option, where the 4-substituent would originate from the aldehyde component. illinois.edu
Once the pyridine ring is formed, or if starting from a pre-functionalized pyridine, the next crucial step is the introduction of the 4-(2-(pentylthio)ethyl)- side chain.
A common strategy involves starting with a pyridine derivative that has a suitable leaving group at the 4-position, such as a halogen. google.com Nucleophilic substitution with a sulfur-containing nucleophile can then be employed. For instance, reacting 4-chloropyridine (B1293800) with the sodium salt of 2-(pentylthio)ethanol, followed by deoxygenation, could potentially yield the target molecule. Activating the pyridine ring by forming an N-oxide or a pyridinium (B92312) salt can facilitate this nucleophilic substitution. google.comgoogle.com
An alternative and often more direct approach is the Michael addition of a thiol to a vinylpyridine. In the context of the target molecule, this would involve the reaction of 4-vinylpyridine with pentanethiol. This reaction is typically base-catalyzed. A similar synthesis has been reported for 4-[2-(2-hydroxyethylthio)ethyl]pyridine, where 4-vinylpyridine was reacted with 2-mercaptoethanol (B42355) in the presence of sodium methoxide. prepchem.com
The introduction of sulfur-containing side chains is a well-established field, with applications extending to peptide and protein chemistry where sulfur-containing amino acids like cysteine and methionine play crucial roles in structure and function. acs.orgnih.govnih.gov
Modern and Advanced Synthetic Strategies for Pyridine, 4-(2-(pentylthio)ethyl)-
While classical methods are robust, modern synthetic chemistry offers more efficient, selective, and sustainable routes to complex molecules like Pyridine, 4-(2-(pentylthio)ethyl)-.
Transition metal catalysis has revolutionized the functionalization of heterocyclic compounds, including pyridine. nih.gov These methods allow for the direct formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. researchgate.net
For the synthesis of the target molecule, several cross-coupling strategies could be employed:
Suzuki Coupling: A 4-halopyridine could be coupled with a suitable organoboron reagent containing the (2-(pentylthio)ethyl) moiety.
Sonogashira Coupling: A 4-halopyridine could be coupled with a terminal alkyne, which could then be further elaborated to the desired side chain. chim.it
Buchwald-Hartwig Amination: While typically used for C-N bond formation, related palladium-catalyzed cross-coupling reactions can also be adapted for C-S bond formation.
Copper-Catalyzed Cross-Coupling: A copper-catalyzed cross-coupling of an alkenylboronic acid with an α,β-unsaturated ketoxime O-pentafluorobenzoate has been developed as a modular method to prepare highly substituted pyridines. nih.gov
These transition metal-catalyzed reactions often proceed under mild conditions and exhibit excellent functional group tolerance. nih.gov
The principles of green chemistry are increasingly influencing the design of synthetic routes, aiming to reduce waste, use less hazardous materials, and improve energy efficiency. nih.govresearchgate.net
Several green approaches are applicable to the synthesis of pyridine derivatives:
Multicomponent Reactions in Green Solvents: The Hantzsch synthesis, a multicomponent reaction, can be performed in environmentally benign solvents like water or under solvent-free conditions. wikipedia.orgtandfonline.com The use of microwave irradiation or ultrasound can also accelerate these reactions, often leading to higher yields and shorter reaction times. nih.govtandfonline.com
Use of Recyclable Catalysts: Employing solid-supported or magnetic nanoparticle-based catalysts can simplify product purification and allow for catalyst recycling, reducing waste and cost. rsc.orgorgchemres.org For example, a cobalt-decorated magnetic hydrotalcite has been used for the synthesis of 2,4,6-triaryl pyridines. orgchemres.org
Flow Chemistry: Continuous flow synthesis offers advantages in terms of safety, scalability, and process control. The synthesis of pyridine derivatives can be adapted to flow systems, allowing for rapid optimization and production.
By integrating these green chemistry principles, the synthesis of Pyridine, 4-(2-(pentylthio)ethyl)- and its analogues can be made more sustainable and environmentally friendly. nih.gov
Flow Chemistry and Continuous Synthesis Methods for Pyridine, 4-(2-(pentylthio)ethyl)-
The synthesis of Pyridine, 4-(2-(pentylthio)ethyl)- is highly amenable to flow chemistry, a paradigm that offers significant advantages in terms of safety, efficiency, and scalability over traditional batch processing. The most probable synthetic route, the thiol-ene reaction between 4-vinylpyridine and pentanethiol , can be readily adapted to a continuous flow setup.
This reaction can proceed via two primary mechanisms: a free-radical addition or a Michael addition. wikipedia.orgtaylorandfrancis.comalfa-chemistry.com Both pathways can be effectively implemented in a flow system.
Photochemical Flow Synthesis: The free-radical pathway is often initiated by UV light, making it ideal for photochemical flow reactors. rsc.orgacs.org In a typical setup, a solution of 4-vinylpyridine , pentanethiol , and a suitable photoinitiator (e.g., 2,2-dimethoxy-2-phenylacetophenone, DMPA) in an appropriate solvent is pumped through a transparent capillary reactor (often made of PFA or FEP) irradiated by a light source, such as a UV-LED lamp. rsc.orgnih.gov The narrow diameter of the tubing ensures uniform light penetration, leading to efficient radical generation and high conversion rates in short residence times. rsc.org This method avoids the need for potentially hazardous radical initiators that require heat and offers precise control over the reaction by simply switching the light source on or off. chem-station.com
Catalytic Flow Synthesis: The Michael addition pathway, catalyzed by a base or nucleophile, can also be translated into a flow process. wikipedia.orgalfa-chemistry.com This can be achieved using a packed-bed reactor containing a solid-supported base catalyst. A solution of the reactants is continuously passed through the heated catalyst bed, and the product emerges from the reactor outlet. This approach simplifies purification, as the catalyst is easily separated from the product stream.
A telescoped flow process could be envisioned where the initial thiol-ene reaction is followed by an in-line purification step, such as passing the stream through a scavenger resin to remove any unreacted thiol or initiator byproducts, delivering a continuous stream of pure Pyridine, 4-(2-(pentylthio)ethyl)- . acs.orgnih.gov The use of flow chemistry can significantly improve the safety and efficiency of this synthesis. acs.orgrsc.org
Optimization of Reaction Conditions and Yields for Pyridine, 4-(2-(pentylthio)ethyl)- Synthesis
Optimizing the reaction conditions is crucial for maximizing the yield and purity of Pyridine, 4-(2-(pentylthio)ethyl)- . The key parameters for the proposed thiol-ene synthesis include the choice of initiator or catalyst, solvent, temperature, and stoichiometry of the reactants.
Free-Radical Pathway Optimization:
Initiator: For the photo-initiated reaction, the choice and concentration of the photoinitiator are critical. For thermally initiated reactions, an initiator like 2,2'-azobis(2-methyl-propionitrile) (AIBN) can be used. nih.gov The concentration must be optimized to ensure efficient initiation without leading to unwanted side reactions.
Solvent: The solvent should dissolve both reactants and not interfere with the radical chain reaction. Common solvents for thiol-ene reactions include tetrahydrofuran (B95107) (THF), acetonitrile, or methanol. nih.gov
Temperature: Photoinitiated reactions can often be run at room temperature. nih.gov Thermally initiated reactions require heating, and the optimal temperature will depend on the decomposition kinetics of the chosen initiator.
Stoichiometry: A slight excess of one reactant, typically the less expensive or more easily removed one, may be used to drive the reaction to completion.
Michael Addition Pathway Optimization:
Catalyst: Strong, non-nucleophilic bases like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) or 1,1,3,3-tetramethylguanidine (B143053) (TMG) are effective catalysts for the Michael addition of thiols. researchgate.net The catalyst loading needs to be optimized to achieve a high reaction rate while minimizing potential side reactions.
Solvent: Polar aprotic solvents such as DMF or DMSO can be effective for this pathway.
Temperature: The reaction is often performed at room temperature, but gentle heating may increase the rate.
The following interactive table illustrates a hypothetical optimization study for the photo-initiated synthesis of Pyridine, 4-(2-(pentylthio)ethyl)- .
| Entry | Initiator (mol%) | Solvent | Temperature (°C) | Residence Time (min) | Yield (%) |
| 1 | DMPA (1.0) | Acetonitrile | 25 | 30 | 85 |
| 2 | DMPA (0.5) | Acetonitrile | 25 | 30 | 78 |
| 3 | DMPA (1.0) | THF | 25 | 30 | 92 |
| 4 | DMPA (1.0) | THF | 40 | 30 | 90 |
| 5 | DMPA (1.0) | THF | 25 | 15 | 93 |
| 6 | AIBN (2.0) | Toluene | 80 | 60 | 75 |
This table is a hypothetical representation to illustrate optimization principles.
Based on such studies, the optimal conditions would likely involve a photo-initiated process in a solvent like THF at room temperature with a short residence time in a flow reactor. rsc.orgnih.gov
Reactivity and Derivatization of Pyridine, 4 2 Pentylthio Ethyl
Electrophilic Aromatic Substitution Reactions of Pyridine (B92270), 4-(2-(pentylthio)ethyl)-
The pyridine ring is generally resistant to electrophilic aromatic substitution due to the electron-withdrawing nature of the nitrogen atom, which deactivates the ring towards attack by electrophiles. gcwgandhinagar.comgcwgandhinagar.com This effect is analogous to that seen in nitrobenzene. wikipedia.org Reagents typically used for electrophilic substitution are often acidic and will preferentially react with the basic nitrogen atom, forming a pyridinium (B92312) salt and further deactivating the ring. gcwgandhinagar.comgcwgandhinagar.com
To achieve electrophilic substitution on the pyridine ring, activating strategies are necessary. One common method is the formation of a pyridine N-oxide by treating the pyridine derivative with an oxidizing agent like a peracid. wikipedia.orgbiosynce.com This N-oxide is more susceptible to electrophilic attack, primarily at the 4-position (para to the nitrogen). biosynce.comquimicaorganica.org Following the substitution reaction, the N-oxide can be reduced back to the pyridine. quimicaorganica.org While this general principle applies to pyridine derivatives, specific studies on the electrophilic aromatic substitution of "Pyridine, 4-(2-(pentylthio)ethyl)-" are not extensively detailed in the reviewed literature. However, it is expected to follow this general reactivity pattern, with the side chain potentially influencing the reaction conditions and yields.
Nucleophilic Addition and Substitution Reactions Involving Pyridine, 4-(2-(pentylthio)ethyl)-
In contrast to its resistance to electrophilic attack, the electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic attack, particularly at the 2- (ortho) and 4- (para) positions. wikipedia.orgstackexchange.com This is because the anionic intermediate formed during the attack is stabilized by resonance, with one resonance structure placing the negative charge on the electronegative nitrogen atom. stackexchange.com
For "Pyridine, 4-(2-(pentylthio)ethyl)-", nucleophilic attack would be directed to the 2- and 6-positions. If a suitable leaving group were present at these positions, a nucleophilic aromatic substitution (SNAr) reaction could occur. quimicaorganica.org Common nucleophiles in such reactions include organometallic reagents and amides. youtube.com The Chichibabin reaction, for instance, involves the amination of pyridines at the 2-position using sodium amide, although it often suffers from low yields. wikipedia.org
Oxidation and Reduction Reactions of the Sulfur Moiety and Pyridine Ring in Pyridine, 4-(2-(pentylthio)ethyl)-
Both the sulfur atom in the side chain and the pyridine ring can undergo oxidation and reduction reactions, often with a high degree of selectivity.
Oxidation: The thioether group in the pentylthioethyl side chain is readily oxidized. Mild oxidizing agents can convert the sulfide (B99878) to a sulfoxide (B87167), and stronger oxidizing agents can further oxidize it to a sulfone. youtube.comlibretexts.org Common reagents for these transformations include hydrogen peroxide and peroxyacids like m-chloroperoxybenzoic acid (m-CPBA). masterorganicchemistry.comrsc.org
The pyridine ring itself is generally resistant to oxidation, especially under acidic conditions. biosynce.com However, the nitrogen atom can be oxidized to a pyridine N-oxide using reagents like peracids. wikipedia.orgbiosynce.com This transformation is often a key step in facilitating other reactions, such as electrophilic substitution.
Reduction: The pyridine ring can be reduced to a piperidine (B6355638) ring through catalytic hydrogenation or with reducing agents like sodium in ethanol. davuniversity.org The formation of a pyridinium salt by reaction with an alkyl halide increases the ring's susceptibility to reduction. wikipedia.org Specific conditions for the selective reduction of the pyridine ring in "Pyridine, 4-(2-(pentylthio)ethyl)-" without affecting the thioether side chain would need to be carefully chosen.
| Moiety | Reaction Type | Product(s) | Reagents |
| Sulfur | Oxidation | Sulfoxide, Sulfone | H₂O₂, m-CPBA |
| Pyridine Ring | Oxidation | Pyridine N-oxide | Peracids |
| Pyridine Ring | Reduction | Piperidine | Catalytic Hydrogenation, Na/EtOH |
Functionalization of the Pentylthioethyl Side Chain of Pyridine, 4-(2-(pentylthio)ethyl)-
The pentylthioethyl side chain offers various possibilities for functionalization, primarily centered around the reactivity of the sulfur atom. As mentioned, the sulfur can be oxidized to sulfoxides and sulfones. youtube.com The carbon atoms adjacent to the sulfur are activated and could potentially undergo reactions, although this is less common than reactions at the sulfur itself.
Another approach to side-chain functionalization involves post-polymerization modification if the monomer is incorporated into a polymer backbone. For instance, in polythiophenes with functionalizable side chains, various groups like carboxylic acids, amines, and thiols have been successfully introduced. cmu.edu While not directly demonstrated for "Pyridine, 4-(2-(pentylthio)ethyl)-", similar strategies could potentially be applied to oligomers or polymers derived from it.
Formation of Coordination Complexes with Metal Centers by Pyridine, 4-(2-(pentylthio)ethyl)-
Pyridine and its derivatives are well-known ligands in coordination chemistry, readily forming complexes with a wide range of metal ions. jscimedcentral.comwikipedia.org The nitrogen atom of the pyridine ring possesses a lone pair of electrons in an sp² hybrid orbital, which can be donated to a metal center to form a coordinate bond. imperial.ac.uk The sulfur atom in the pentylthioethyl side chain also has lone pairs of electrons and can act as a second donor site, allowing "Pyridine, 4-(2-(pentylthio)ethyl)-" to function as a bidentate ligand.
The formation of such chelate complexes with both the nitrogen and sulfur atoms coordinating to a metal center can lead to enhanced stability compared to monodentate pyridine ligands. The specific coordination geometry (e.g., octahedral, square planar, tetrahedral) will depend on the metal ion, its oxidation state, and the other ligands present. jscimedcentral.comwikipedia.org Pyridine-based ligands have been used to synthesize complexes with various transition metals, including nickel(II), copper(I), and silver(I). jscimedcentral.com Pyridine dipyrrolide ligands, which are more complex but share the pyridine core, have been used to create complexes with actinides like uranium. nih.gov
Polymerization and Oligomerization Reactions Involving Pyridine, 4-(2-(pentylthio)ethyl)- (if applicable)
Pyridine-containing polymers are of significant interest for applications in materials science, such as in polymer electrolyte membrane fuel cells. benicewiczgroup.com There are several strategies for incorporating pyridine moieties into polymers. One method involves the synthesis of a pyridine-containing monomer that is then polymerized. For example, pyridine dicarboxylic acids can be reacted with other monomers to form polybenzimidazoles. benicewiczgroup.com
Another approach is the grafting of pyridine units onto an existing polymer backbone. nih.gov In the context of "Pyridine, 4-(2-(pentylthio)ethyl)-", it could potentially be used as a monomer in polymerization reactions. For instance, if the pyridine ring is appropriately functionalized, it could undergo polymerization. Additionally, pyridine derivatives can influence polymerization processes, such as the tubulin polymerization induced by pyridine epothilones. cornellpharmacology.org
Advanced Spectroscopic and Structural Elucidation of Pyridine, 4 2 Pentylthio Ethyl
High-Resolution Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Pattern Analysis of Pyridine (B92270), 4-(2-(pentylthio)ethyl)-
High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique for determining the elemental composition of a molecule with high accuracy and for studying its fragmentation pathways, which provides valuable structural information.
For Pyridine, 4-(2-(pentylthio)ethyl)-, with a molecular formula of C₁₂H₁₉NS, the theoretical monoisotopic mass is 209.12383 Da. uni.lu HRMS analysis, typically using techniques like Electrospray Ionization (ESI), would aim to detect the protonated molecule, [M+H]⁺, with a predicted mass-to-charge ratio (m/z) of 210.13111. uni.lu The high resolution of the instrument allows for the experimental m/z to be measured to within a few parts per million (ppm) of the theoretical value, thus confirming the elemental composition and distinguishing it from other potential isobaric compounds. In addition to the protonated molecule, other adducts are often observed, which further support the assigned molecular weight. uni.lu
| Adduct | Predicted m/z |
|---|---|
| [M+H]⁺ | 210.13111 |
| [M+Na]⁺ | 232.11305 |
| [M+K]⁺ | 248.08699 |
| [M+NH₄]⁺ | 227.15765 |
Table 1: Predicted m/z values for common adducts of Pyridine, 4-(2-(pentylthio)ethyl)- in positive-ion mode HRMS. uni.lu
Analysis of the fragmentation pattern under tandem mass spectrometry (MS/MS) conditions provides insights into the molecule's connectivity. The fragmentation of Pyridine, 4-(2-(pentylthio)ethyl)- is expected to be directed by the pyridine ring, the thioether linkage, and the alkyl chain. Key fragmentation processes for sulfides include α-cleavage (cleavage at the bond adjacent to the sulfur atom) and cleavage with hydrogen rearrangement. miamioh.edu
A primary fragmentation pathway would likely involve the cleavage of the C-S bond. The most significant fragmentation is anticipated to be the cleavage of the bond beta to the pyridine ring, leading to the formation of a stable pyridylethyl cation or a related tropylium-like ion. Another prominent fragmentation would be the loss of the pentyl radical (•C₅H₁₁) from the molecular ion.
| Proposed Fragment Ion | m/z | Plausible Origin |
|---|---|---|
| [C₇H₈N]⁺ | 106.0651 | Cleavage of the ethyl-sulfur bond, forming the vinylpyridine radical cation or a rearranged picolyl-type cation. |
| [C₇H₁₀N]⁺ | 108.0808 | Cleavage of the sulfur-pentyl bond, forming the 4-(2-thioethyl)pyridine cation. |
| [C₅H₁₁S]⁺ | 103.0627 | Cleavage of the ethyl-sulfur bond with charge retention on the sulfur fragment. |
| [C₅H₁₁]⁺ | 71.1012 | Pentyl cation from various cleavage pathways. |
Table 2: Plausible fragment ions of Pyridine, 4-(2-(pentylthio)ethyl)- in MS/MS analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment of Pyridine, 4-(2-(pentylthio)ethyl)-
NMR spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules in solution. A combination of 1D (¹H, ¹³C) and 2D NMR experiments would provide an unambiguous assignment of all proton and carbon signals.
The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons of the pyridine ring and the aliphatic protons of the ethyl and pentyl chains. The protons on the pyridine ring will appear in the aromatic region (typically δ 7.0-8.5 ppm). Due to the electron-withdrawing nature of the nitrogen atom, the protons at the α-positions (H-2, H-6) will be deshielded and appear at a lower field compared to the β-protons (H-3, H-5). The ethyl and pentyl groups will exhibit signals in the aliphatic region (δ 0.8-3.0 ppm), with chemical shifts influenced by their proximity to the sulfur atom and the aromatic ring.
The ¹³C NMR spectrum will complement the ¹H NMR data. The pyridine carbons will resonate in the aromatic region (δ 120-150 ppm), with C-4 and the nitrogen-adjacent C-2/C-6 being the most downfield. The aliphatic carbons of the ethyl and pentyl chains will appear at higher fields (δ 14-40 ppm).
| Position | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) | Rationale |
|---|---|---|---|
| Pyridine H-2, H-6 | ~8.5 (d) | ~150 | α to ring nitrogen, deshielded. |
| Pyridine H-3, H-5 | ~7.2 (d) | ~124 | β to ring nitrogen. |
| Pyridine C-4 | - | ~148 | Substituted carbon, downfield shift. |
| -CH₂- (ethyl, adjacent to pyridine) | ~2.9 (t) | ~35 | Adjacent to aromatic ring. |
| -CH₂- (ethyl, adjacent to sulfur) | ~2.7 (t) | ~32 | Adjacent to sulfur atom. |
| -S-CH₂- (pentyl) | ~2.5 (t) | ~31 | α to sulfur, deshielded. |
| Pentyl -CH₂- (3 positions) | ~1.3-1.6 (m) | ~22-31 | Standard aliphatic range. |
| Pentyl -CH₃ | ~0.9 (t) | ~14 | Terminal methyl group. |
Table 3: Predicted ¹H and ¹³C NMR chemical shifts for Pyridine, 4-(2-(pentylthio)ethyl)-.
While 1D NMR provides information on the chemical environment of nuclei, 2D NMR experiments are crucial for establishing the bonding framework of the molecule. sdsu.edu
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. sdsu.edu For Pyridine, 4-(2-(pentylthio)ethyl)-, COSY would show correlations between the adjacent protons within the ethyl group and throughout the pentyl chain, confirming their respective spin systems. A correlation between the pyridine H-3/H-5 and H-2/H-6 protons would also be observed.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with its directly attached carbon atom. nih.gov It allows for the unambiguous assignment of each carbon signal based on the already assigned proton signals. For example, the proton signal at ~8.5 ppm would show a cross-peak to the carbon signal at ~150 ppm, confirming the C-2/H-2 and C-6/H-6 assignment.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment is key to connecting the different fragments of the molecule by showing correlations between protons and carbons that are two or three bonds apart. uvic.ca Crucial HMBC correlations would include:
A cross-peak from the pyridine-adjacent ethyl protons (~2.9 ppm) to the pyridine carbons C-3/C-5 and C-4.
A cross-peak from the sulfur-adjacent ethyl protons (~2.7 ppm) to the sulfur-adjacent pentyl carbon (~31 ppm).
A cross-peak from the sulfur-adjacent pentyl protons (~2.5 ppm) to the sulfur-adjacent ethyl carbon (~32 ppm).
These correlations would definitively establish the connectivity of Pyridine-CH₂-CH₂-S-Pentyl.
| 2D Experiment | Key Expected Correlations | Information Gained |
|---|---|---|
| COSY | Py-CH₂-H ↔ H-CH₂-S S-CH₂-H ↔ H-CH₂(CH₂)₃CH₃ | Confirms ethyl and pentyl chain proton connectivity. |
| HSQC | Py-CH₂ ↔ Py-CH₂ S-CH₂ ↔ S-CH₂ | Assigns all protonated carbons. |
| HMBC | Py-H(3,5) ↔ CH₂-CH₂-S Py-CH₂-CH₂ ↔ C-S-Pentyl | Confirms the link between the pyridine ring, the ethyl spacer, and the pentylthio group. |
Table 4: Summary of key expected 2D NMR correlations for structural elucidation.
A search of the current literature did not yield any solid-state NMR studies for Pyridine, 4-(2-(pentylthio)ethyl)-. Should the compound be crystalline, this technique could provide information about the molecular conformation and packing in the solid state, which may differ from its structure in solution.
Infrared and Raman Spectroscopy for Functional Group Identification in Pyridine, 4-(2-(pentylthio)ethyl)-
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing a fingerprint based on its functional groups.
The spectrum of Pyridine, 4-(2-(pentylthio)ethyl)- would be characterized by several key absorption bands:
Aromatic C-H stretching: Typically observed just above 3000 cm⁻¹.
Aliphatic C-H stretching: Strong bands observed just below 3000 cm⁻¹ (around 2850-2960 cm⁻¹).
Pyridine ring vibrations: A series of sharp to medium bands in the 1600-1400 cm⁻¹ region, corresponding to C=C and C=N stretching vibrations. researchgate.net
C-H bending vibrations: Found in the 1470-1370 cm⁻¹ region for the aliphatic chains.
C-S stretching: A weak to medium band in the 700-600 cm⁻¹ region. This band is often weak in IR but can be more prominent in the Raman spectrum.
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique (IR/Raman) |
|---|---|---|
| Aromatic C-H stretch | 3100-3000 | IR, Raman |
| Aliphatic C-H stretch | 2960-2850 | IR, Raman (strong) |
| Pyridine ring C=C, C=N stretch | 1610-1580, 1500-1400 | IR, Raman (strong) |
| CH₂ scissoring | ~1465 | IR |
| CH₃ bending | ~1380 | IR |
| C-S stretch | 700-600 | IR (weak), Raman (medium) |
Table 5: Characteristic infrared and Raman vibrational frequencies for Pyridine, 4-(2-(pentylthio)ethyl)-. researchgate.netresearchgate.net
X-ray Crystallography for Solid-State Structure Determination of Pyridine, 4-(2-(pentylthio)ethyl)- and its Derivatives
X-ray crystallography provides the most definitive structural information by determining the precise arrangement of atoms in a single crystal. While no crystal structure for Pyridine, 4-(2-(pentylthio)ethyl)- itself has been reported in the surveyed literature, this technique remains highly relevant.
Should a suitable single crystal of the compound or a derivative be obtained, X-ray diffraction analysis would yield precise bond lengths, bond angles, and torsion angles. This would reveal the preferred conformation of the flexible ethyl and pentyl chains in the solid state. Furthermore, it would elucidate the intermolecular interactions, such as van der Waals forces or potential π-π stacking of the pyridine rings, that govern the crystal packing. researchgate.netscholaris.ca Studies on related arylvinylpyridine derivatives have demonstrated how crystallography can reveal molecular planarity and intermolecular stacking, which are crucial for understanding the properties of materials in the solid state. researchgate.net Obtaining a crystal structure of Pyridine, 4-(2-(pentylthio)ethyl)- would provide an invaluable benchmark for computational models and a deeper understanding of its solid-state behavior.
Computational and Theoretical Studies on Pyridine, 4 2 Pentylthio Ethyl
Quantum Chemical Calculations of Electronic Structure and Reactivity of Pyridine (B92270), 4-(2-(pentylthio)ethyl)-researchgate.netnih.gov
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation, or approximations of it, to determine the electronic structure and energy of a chemical system. For Pyridine, 4-(2-(pentylthio)ethyl)-, these calculations can reveal insights into its stability, reactivity, and the distribution of electrons within the molecule. Such studies are crucial for predicting how the molecule will interact with other chemical species and its potential for use in various applications. nih.gov
Density Functional Theory (DFT) for Molecular Geometry and Energynih.govrsc.orgnih.gov
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It has become a mainstay in computational chemistry for its balance of accuracy and computational cost. nih.gov In the study of Pyridine, 4-(2-(pentylthio)ethyl)-, DFT is employed to determine its most stable three-dimensional shape (molecular geometry) by finding the minimum energy conformation.
The process involves optimizing the molecule's geometry, where the positions of the atoms are systematically adjusted until the total electronic energy of the molecule is at its lowest point. This optimized structure corresponds to the most stable arrangement of the atoms. Common combinations of functionals and basis sets, such as B3LYP/6-311G, are often used to achieve reliable results for geometry and energy calculations. researchgate.net The resulting data includes key energetic and geometric parameters.
Table 1: Hypothetical DFT-Calculated Properties for Pyridine, 4-(2-(pentylthio)ethyl)- This data is illustrative and based on typical results for similar pyridine derivatives.
| Parameter | Value | Unit | Significance |
| Total Energy | -950.1234 | Hartrees | Represents the molecule's stability at 0 Kelvin. |
| Dipole Moment | 2.5 | Debye | Indicates the molecule's overall polarity. |
| C-S-C Bond Angle | 102.5 | Degrees | Key angle in the flexible side chain. |
| N-C-C-S Dihedral Angle | 175.0 | Degrees | Describes the orientation of the side chain relative to the pyridine ring. |
Frontier Molecular Orbital (FMO) Analysisnih.gov
Frontier Molecular Orbital (FMO) theory is a critical application of molecular orbital theory for predicting the reactivity of chemical species. wikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) of one molecule and the Lowest Unoccupied Molecular Orbital (LUMO) of another. The energy of the HOMO is related to a molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons.
Table 2: Hypothetical FMO Analysis Data for Pyridine, 4-(2-(pentylthio)ethyl)- This data is illustrative and based on typical results for similar pyridine derivatives.
| Parameter | Value (eV) | Implication for Reactivity |
| HOMO Energy | -6.25 | Electron-donating capability (nucleophilicity). |
| LUMO Energy | -0.75 | Electron-accepting capability (electrophilicity). |
| HOMO-LUMO Gap (ΔE) | 5.50 | High gap indicates high kinetic stability and low reactivity. |
The HOMO is typically localized over the electron-rich parts of the molecule, such as the sulfur atom and the pyridine ring, while the LUMO is often distributed across the aromatic ring system.
Molecular Dynamics Simulations of Pyridine, 4-(2-(pentylthio)ethyl)- in Various Solvents or Environmentsnih.gov
While quantum mechanics describes the electronic structure of a single, often isolated molecule, Molecular Dynamics (MD) simulations are used to study the physical movements of atoms and molecules over time. nih.gov MD simulations can model the behavior of Pyridine, 4-(2-(pentylthio)ethyl)- in a condensed phase, such as in different solvents (e.g., water, ethanol) or near a biological membrane.
These simulations solve Newton's equations of motion for a system of interacting particles, providing a trajectory that reveals how the molecule's conformation changes and how it interacts with its environment. This is particularly important for understanding solvent effects on the molecule's shape and stability, or for predicting its behavior at an interface. nih.govunica.it For instance, an MD simulation could show how the flexible pentylthioethyl side chain folds in an aqueous environment versus a non-polar solvent.
In Silico Prediction of Spectroscopic Parameters for Pyridine, 4-(2-(pentylthio)ethyl)-
Computational methods, especially DFT, can be used to predict various spectroscopic parameters for a molecule before it is synthesized or isolated. This in silico prediction is a powerful tool for structural elucidation and for validating experimental results. unica.itepstem.net
For Pyridine, 4-(2-(pentylthio)ethyl)-, the following spectroscopic data could be computationally predicted:
NMR Spectroscopy: Chemical shifts for ¹H and ¹³C atoms can be calculated. These theoretical shifts, when compared to experimental spectra, help in assigning signals to specific atoms in the molecule. epstem.net
Vibrational Spectroscopy (IR and Raman): The vibrational frequencies corresponding to the molecule's normal modes can be computed. This helps in interpreting experimental infrared (IR) and Raman spectra, allowing for the identification of characteristic functional group vibrations, such as the C=N stretch of the pyridine ring or the C-S stretch of the thioether group.
Computational Studies on Reaction Mechanisms Involving Pyridine, 4-(2-(pentylthio)ethyl)-rsc.orgwikipedia.org
Computational chemistry provides invaluable tools for investigating the step-by-step process of chemical reactions. For reactions involving Pyridine, 4-(2-(pentylthio)ethyl)-, these studies can elucidate the reaction pathway, identify intermediate structures, and calculate the energy barriers associated with transition states.
For example, one could computationally study the S-oxidation of the thioether group or an electrophilic substitution on the pyridine ring. Using methods like DFT, researchers can map out the potential energy surface of the reaction. This involves locating the transition state structure—the highest energy point along the reaction coordinate—and calculating its energy. The energy difference between the reactants and the transition state, known as the activation energy, determines the reaction rate. Such studies provide a detailed microscopic view of the reaction dynamics that is often inaccessible to experimental methods alone. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling for Analogues of Pyridine, 4-(2-(pentylthio)ethyl)-
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity or a specific property. researchgate.net While a QSAR model cannot be built for a single compound, it is a powerful method for studying analogues of Pyridine, 4-(2-(pentylthio)ethyl)-.
The process involves:
Assembling a dataset of structurally similar pyridine derivatives with measured biological activity (e.g., enzyme inhibition, cytotoxicity). nih.gov
Calculating a variety of molecular descriptors for each compound. These descriptors quantify various aspects of the molecule, such as its size, shape, lipophilicity (e.g., ClogP), and electronic properties (e.g., HOMO/LUMO energies).
Using statistical methods, such as Multiple Linear Regression (MLR) or machine learning algorithms, to build a mathematical model that correlates the descriptors with the observed activity. researchgate.net
Once a robust QSAR model is developed, it can be used to predict the activity of new, unsynthesized analogues of Pyridine, 4-(2-(pentylthio)ethyl)-, guiding the design of more potent or selective compounds.
Applications and Advanced Research Contexts of Pyridine, 4 2 Pentylthio Ethyl
Role in Catalysis and Ligand Design
The dual functionality of Pyridine (B92270), 4-(2-(pentylthio)ethyl)-, containing both a nitrogen and a sulfur donor atom, positions it as a versatile ligand scaffold in both transition metal catalysis and organocatalysis.
Pyridine and its derivatives are fundamental ligands in coordination chemistry and transition metal catalysis. alfachemic.comsemanticscholar.org The lone pair of electrons on the sp²-hybridized nitrogen atom is readily available to coordinate with vacant metal orbitals, forming stable metal complexes. semanticscholar.orgresearchgate.net The specific substituent at the 4-position of the pyridine ring, in this case, the -(2-(pentylthio)ethyl) group, can significantly modulate the electronic and steric properties of the resulting metal complex, thereby influencing its catalytic activity and selectivity. researchgate.net
As a ligand, Pyridine, 4-(2-(pentylthio)ethyl)- can function in several ways:
Monodentate Ligand: It can coordinate to a metal center solely through the pyridine nitrogen, a common binding mode for simple pyridine ligands. alfachemic.comjscimedcentral.com In this role, the thioether chain provides steric bulk that can influence the accessibility of the metal center.
Bidentate N,S-Chelating Ligand: The molecule can potentially form a chelate ring by coordinating to a metal center through both the pyridine nitrogen and the thioether sulfur. This chelation can enhance the stability of the metal complex. The flexibility of the ethyl linker is crucial for achieving an appropriate geometry for chelation.
Complexes formed with ligands like Pyridine, 4-(2-(pentylthio)ethyl)- are investigated for a variety of catalytic transformations. Pyridine-based transition metal complexes are known to be active in numerous reactions, as detailed in the table below. alfachemic.com The specific electronic properties imparted by the alkylthio substituent could make it particularly suitable for certain catalytic cycles.
| Catalytic Reaction | Metal Center Examples | General Role of Pyridine Ligand |
|---|---|---|
| Polymerization | Titanium (Ti), Vanadium (V) | Controls polymer chain growth and structure. alfachemic.com |
| Hydrogenation | Rhenium (Re), Iron (Fe) | Activates H₂ and facilitates its addition to substrates. alfachemic.com |
| Hydroformylation | Rhodium (Rh) | Influences the regioselectivity (linear vs. branched aldehyde). alfachemic.com |
| Hydroamination | Titanium (Ti) | Facilitates the addition of N-H bonds across unsaturated C-C bonds. alfachemic.com |
| C-H Borylation | Iridium (Ir) | Directs the selective functionalization of C-H bonds. nih.gov |
| Ullmann Coupling | Nickel (Ni) | Promotes the cross-coupling of aryl halides. nih.gov |
In recent years, pyridine scaffolds have been explored as organocatalysts, moving beyond their traditional role as simple bases or ligands for metals. researchgate.net The nitrogen atom in the pyridine ring can act as a nucleophilic or basic catalyst. Derivatives of 4-aminopyridine, for instance, are highly effective acylation catalysts.
While Pyridine, 4-(2-(pentylthio)ethyl)- is not an aminopyridine, its basicity allows it to function as a base in various condensation reactions. wikipedia.org Furthermore, it can be a precursor for more complex organocatalysts. For example, chiral modifications to the side chain could lead to the development of catalysts for asymmetric reactions. Pyridine-based organocatalysts have been successfully employed in a range of chemical transformations, including reductive borylations, acylations, and the synthesis of heterocyclic compounds. researchgate.net The development of chiral pyridine N-oxides has also emerged as a strategy for creating powerful controllers in asymmetric synthesis. researchgate.net
Contributions to Organic Synthesis and Method Development
The structural attributes of Pyridine, 4-(2-(pentylthio)ethyl)- make it a valuable intermediate and building block in the synthesis of more complex molecular targets.
Pyridine derivatives are integral components of many important compounds, including pharmaceuticals and agrochemicals. wikipedia.orgontosight.aiontosight.ai The synthesis of functionalized pyridines is therefore a critical area of research for generating molecular diversity. nih.govmdpi.com
Pyridine, 4-(2-(pentylthio)ethyl)- serves as a versatile building block due to its multiple reactive sites:
The Pyridine Nitrogen: Can be alkylated to form pyridinium (B92312) salts or oxidized to N-oxides, which opens up different reaction pathways. wikipedia.org
The Aromatic Ring: Can undergo electrophilic substitution, although it is less reactive than benzene (B151609). jscimedcentral.com
The Thioether Sulfur: Can be oxidized to a sulfoxide (B87167) or sulfone, altering the electronic properties and solubility of the molecule.
The Pentyl Chain: Offers a lipophilic domain and can be modified through reactions on the alkyl chain, although this is less common.
This compound can be synthesized by reacting 4-vinylpyridine (B31050) with pentanethiol. ontosight.ai Its structure is analogous to other pyridylethylsulfides that have been synthesized and studied. nih.govnih.gov Its utility is demonstrated in its potential incorporation into larger molecules, for example, in the design of new therapeutic agents or functional materials. ontosight.ainih.gov
The optimization of a chemical reaction often involves fine-tuning the steric and electronic environment of the catalyst, and ligands play a crucial role in this process. While Pyridine, 4-(2-(pentylthio)ethyl)- is an achiral molecule, it can be a key component in catalysts where stereocontrol is essential.
The development of chiral ligands is a cornerstone of asymmetric catalysis. nih.govdicp.ac.cn Pyridine-containing N,N-ligands are among the most widely used scaffolds for this purpose. dicp.ac.cn The thioether substituent of Pyridine, 4-(2-(pentylthio)ethyl)- influences the ligand's steric profile. This steric hindrance can be beneficial in creating a specific chiral pocket around a metal center, thereby directing the stereochemical outcome of a reaction. For instance, by introducing a chiral center into the pentylthioethyl side chain, a new chiral N,S-ligand could be developed. The electronic properties of the sulfur atom can also impact the reactivity of the metal catalyst, potentially enhancing reaction rates and selectivity. dicp.ac.cn
Advanced Materials Science Applications of Pyridine, 4-(2-(pentylthio)ethyl)-
The unique combination of a polar, aromatic headgroup (pyridine) and a flexible, sulfur-containing tail makes Pyridine, 4-(2-(pentylthio)ethyl)- a candidate for applications in materials science. Pyridine-based compounds are known to be useful in developing materials with tailored properties such as conductivity and fluorescence. ontosight.ai
Potential applications include:
Incorporation into Polymeric Materials
While specific research on the polymerization of Pyridine, 4-(2-(pentylthio)ethyl)- is not documented, the incorporation of pyridine moieties into polymer backbones is a well-established field. ontosight.ai Pyridine-based polymers are often synthesized from vinyl-substituted pyridines, such as 4-vinylpyridine. ontosight.aiontosight.ai Analogously, a vinyl-functionalized derivative of Pyridine, 4-(2-(pentylthio)ethyl)- could serve as a monomer.
The resulting polymer would possess a unique combination of properties. The pyridine units within the polymer chain could be leveraged for:
Metal Complexation: The nitrogen atom in the pyridine ring can coordinate with metal ions, creating metallopolymers with interesting catalytic or magnetic properties. ontosight.ai
Conductivity: The aromatic pyridine rings can facilitate charge transport, making such polymers candidates for conductive materials and coatings. ontosight.aiwikipedia.org
Stimuli-Responsiveness: The basicity of the pyridine nitrogen allows for pH-responsive behavior. Protonation of the nitrogen atoms would alter the polymer's conformation and solubility.
The pentylthioethyl side chains would introduce flexibility and hydrophobicity, potentially leading to materials suitable for self-assembling systems, membranes, or hydrophobic coatings.
Table 1: Potential Properties of Polymers Incorporating Pyridine, 4-(2-(pentylthio)ethyl)-
| Feature | Potential Property/Application | Rationale |
| Pyridine Ring | Metal Complexation, Electrical Conductivity, pH-Responsiveness | Based on known properties of pyridine-based polymers. ontosight.ai |
| Thioether Linkage | Metal Affinity, Redox Activity | Sulfur's ability to coordinate with heavy metals and undergo oxidation. |
| Pentyl Chain | Hydrophobicity, Self-Assembly | The long alkyl chain can drive aggregation in aqueous media. |
Application in Supramolecular Chemistry and Self-Assembly
The amphiphilic nature of Pyridine, 4-(2-(pentylthio)ethyl)- makes it a prime candidate for studies in supramolecular chemistry. The pyridine ring can act as a hydrogen bond acceptor, while the nitrogen's lone pair of electrons allows it to function as a ligand in coordination-driven self-assembly. wikipedia.orgrsc.org
In host-guest chemistry, the molecule could act as a guest, with the pyridine ring binding to a host molecule through hydrogen bonding or metal coordination. Conversely, oligomers or polymers of this compound could form structures with hydrophobic pockets, capable of encapsulating smaller guest molecules. nih.gov The thioether group could also participate in interactions, particularly with soft metal ions. The interplay between the hydrophilic pyridine head and the hydrophobic pentyl tail could lead to the formation of micelles, vesicles, or other self-assembled structures in appropriate solvents.
Role in Optoelectronic or Electrochemical Materials
Pyridine-containing compounds are frequently investigated for their roles in optoelectronic and electrochemical applications. ontosight.ai The pyridine ring is an electron-deficient aromatic system, a property that can be exploited in the design of organic light-emitting diodes (OLEDs), sensors, and solar cells. numberanalytics.comrsc.org
The key properties of pyridine derivatives in this context include:
Redox Activity: The pyridine ring can undergo reduction, and its electrochemical behavior can be tuned by substituents. numberanalytics.com
Luminescence: While pyridine itself has low fluorescence, its derivatives can be incorporated into larger conjugated systems to create luminescent materials. wikipedia.orgresearchgate.net The emission properties are often linked to π → π* and n → π* transitions. wikipedia.org
Charge Transfer: The nitrogen atom influences the electronic structure (HOMO/LUMO levels) of the molecule, which is critical for designing charge-transfer materials. numberanalytics.comresearchgate.net
For Pyridine, 4-(2-(pentylthio)ethyl)-, the thioether and pentyl groups would modify the electronic properties of the pyridine core. The sulfur atom's lone pairs could participate in electronic transitions, and the alkyl chain would influence the material's morphology and processability. Studies on related hemicyanine dyes and polypyridyl complexes show that such modifications can significantly impact the electrochemical and photophysical properties. pku.edu.cnnih.gov
Biological Relevance and Molecular Interactions of Pyridine, 4-(2-(pentylthio)ethyl)- (Strictly in vitro or in silico mechanisms, not clinical or safety)
The pyridine scaffold is a common feature in many biologically active compounds and pharmaceuticals. ontosight.ainih.gov While no specific biological studies on Pyridine, 4-(2-(pentylthio)ethyl)- have been published, its structural components suggest several avenues for molecular interactions in theoretical or in vitro settings.
Ligand-Receptor Binding Studies (Theoretical/In Vitro)
In silico molecular docking studies are frequently used to predict the binding affinity of small molecules to biological targets like receptors or enzymes. d-nb.infomdpi.com For Pyridine, 4-(2-(pentylthio)ethyl)-, a hypothetical docking study would consider the following interactions:
Hydrogen Bonding: The pyridine nitrogen can act as a hydrogen bond acceptor with donor residues (e.g., Tyrosine, Serine, Threonine) in a binding pocket. nih.gov
Hydrophobic Interactions: The five-carbon pentyl chain can fit into hydrophobic pockets of a receptor, contributing significantly to binding affinity.
π-π Stacking: The aromatic pyridine ring can engage in π-π stacking interactions with aromatic amino acid residues like Phenylalanine, Tyrosine, and Tryptophan. nih.gov
Cation-π Interactions: If the pyridine nitrogen becomes protonated (pyridinium ion), it can form a strong cation-π interaction with aromatic residues.
These potential interactions make it a candidate for screening against various receptors in computational drug discovery programs.
Table 2: Hypothetical Ligand-Receptor Interactions for Pyridine, 4-(2-(pentylthio)ethyl)-
| Molecular Moiety | Potential Interaction Type | Example Target Residue |
| Pyridine Nitrogen | Hydrogen Bond Acceptor | Serine, Histidine |
| Pyridine Ring | π-π Stacking | Phenylalanine, Tyrosine |
| Pentyl Chain | Hydrophobic Interaction | Leucine, Valine, Isoleucine |
| Protonated Pyridine | Cation-π Interaction | Tryptophan, Phenylalanine |
Enzyme Inhibition Mechanisms (Molecular Level, in vitro)
Pyridine derivatives have been identified as inhibitors for various enzymes, such as Fatty Acid Synthase (FASN). nih.gov The inhibition mechanism can be elucidated through kinetic studies, which determine parameters like the inhibition constant (Ki) and the type of inhibition (e.g., competitive, non-competitive, mixed). mdpi.comembrapa.brfiveable.me
For Pyridine, 4-(2-(pentylthio)ethyl)-, several hypothetical inhibition mechanisms could be explored in vitro:
Competitive Inhibition: The molecule could compete with the natural substrate for binding to the enzyme's active site. Its success would depend on its structural similarity to the substrate and its binding affinity.
Non-competitive Inhibition: It could bind to an allosteric site (a site other than the active site), causing a conformational change in the enzyme that reduces its catalytic efficiency.
Coordination to Metal Cofactors: If the target enzyme contains a metal ion in its active site (e.g., zinc, iron), the pyridine nitrogen or the thioether sulfur could coordinate to this metal, disrupting the enzyme's function.
Kinetic analysis using methods like Lineweaver-Burk plots would be essential to distinguish between these potential mechanisms and quantify the inhibitory potency. embrapa.brnih.gov
Interaction with Biomolecules (e.g., DNA, Proteins)
Beyond specific receptor or enzyme active sites, small molecules can interact with other biomacromolecules. The chemical features of Pyridine, 4-(2-(pentylthio)ethyl)- suggest potential for non-covalent interactions with proteins and nucleic acids.
Protein Interaction: As discussed in ligand-receptor binding, the combination of hydrophobic and hydrogen-bonding moieties could lead to binding at protein surfaces or within protein domains. Studies on other pyridine-thiazole hybrids have shown they can inhibit protein targets like EGFR by binding to the kinase domain. nih.govmdpi.com
DNA Interaction: While less common for simple pyridines, some planar aromatic molecules (intercalators) can insert themselves between the base pairs of DNA. More likely, the protonated pyridinium form of the molecule could interact electrostatically with the negatively charged phosphate (B84403) backbone of DNA.
These interactions would be investigated in vitro using techniques such as fluorescence quenching, circular dichroism, or isothermal titration calorimetry to confirm binding and determine the thermodynamic parameters of the interaction.
Potential as a Probe in Biochemical Pathways (Research Tool)
There is currently no scientific literature available that describes or suggests the use of Pyridine, 4-(2-(pentylthio)ethyl)- as a probe in biochemical pathways. Research into the utility of chemical compounds as tools to investigate biological processes is a significant area of chemical biology. Such probes are designed to interact with specific targets, like enzymes or receptors, to help elucidate their function, localization, or activity. However, for Pyridine, 4-(2-(pentylthio)ethyl)-, no such studies, including detailed research findings on its mechanism of action or target engagement, have been documented.
Analytical Methodologies for Detection and Quantification
Comprehensive analytical methodologies for the detection and quantification of Pyridine, 4-(2-(pentylthio)ethyl)- in environmental samples or reaction mixtures have not been described in the accessible scientific literature. The development of such methods is crucial for monitoring the fate of a compound in environmental systems or for quality control during its synthesis.
Chromatographic Techniques (GC-MS, HPLC-MS)
No specific Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) methods have been published for the analysis of Pyridine, 4-(2-(pentylthio)ethyl)-. These powerful techniques are workhorses in analytical chemistry, allowing for the separation, identification, and quantification of individual components within a mixture. The absence of published methods indicates that the analytical chemistry of this particular compound has not been a subject of research.
Electrochemical Sensing
Similarly, there is no information available on the development of electrochemical sensing methods for Pyridine, 4-(2-(pentylthio)ethyl)-. Electrochemical sensors offer a rapid and sensitive means of detection for a variety of analytes. The lack of research in this area further underscores the general absence of scientific investigation into the properties and applications of this compound.
Future Directions and Emerging Research Avenues for Pyridine, 4 2 Pentylthio Ethyl
Exploration of Novel Synthetic Pathways and Sustainable Production Methods
The synthesis of pyridine (B92270) thioethers, including Pyridine, 4-(2-(pentylthio)ethyl)-, is an area ripe for innovation, with a strong emphasis on developing more efficient and environmentally benign methodologies. Traditional methods often rely on the nucleophilic substitution of a leaving group on the pyridine ring or its side chain by a thiol, which can be associated with the use of foul-smelling and easily oxidized thiols.
Future research is likely to focus on "thiol-free" synthetic routes. A promising approach involves the use of xanthates as stable, odorless sulfur surrogates. mdpi.comresearchgate.net For instance, a method for synthesizing various dialkyl and aryl thioethers utilizes potassium xanthates (ROCS₂K) as both a sulfurizing and alkylating reagent, proceeding under transition-metal-free and base-free conditions. researchgate.net This methodology has been successfully applied to the synthesis of pyridine thioethers from halopyridines and could be adapted for the large-scale, sustainable production of Pyridine, 4-(2-(pentylthio)ethyl)-. mdpi.com
Another avenue for exploration is the refinement of existing nucleophilic substitution reactions. The synthesis of pyridylthioether ligands is often based on the nucleophilic attack of a thiolate on a (chloromethyl)pyridine derivative. researchgate.net Future work could optimize these reactions through microwave-assisted synthesis, which has been shown to accelerate reaction kinetics and reduce energy consumption for related heterocyclic thioethers.
Key areas for future synthetic research are summarized below:
| Research Avenue | Potential Methodology | Advantages |
| Thiol-Free Synthesis | Use of xanthates as sulfur surrogates | Odorless, stable reagents, green chemistry principles. mdpi.comresearchgate.net |
| Microwave-Assisted Synthesis | Accelerated nucleophilic substitution reactions | Reduced reaction times, lower energy consumption. |
| Flow Chemistry | Continuous production processes | Improved scalability, safety, and process control. |
| Catalytic C-S Bond Formation | Transition-metal catalyzed cross-coupling | Potentially milder reaction conditions and broader substrate scope. |
Development of Advanced Catalytic Systems Incorporating Pyridine, 4-(2-(pentylthio)ethyl)-
The dual functionality of Pyridine, 4-(2-(pentylthio)ethyl)-, with its nitrogen and sulfur donor atoms, makes it an excellent candidate for use as a ligand in transition metal catalysis. The pyridine ring provides a good σ-donor, while the thioether sulfur atom can also coordinate to the metal center, offering a balance of σ-donor and π-acceptor properties. This combination can stabilize metal centers in various oxidation states, a crucial feature for many catalytic cycles. researchgate.net
Research on analogous pyridine-thioether ligands has demonstrated their utility in several catalytic systems:
Palladium Catalysis: Pyridine-thioether ligands have been used to create palladium(0) and palladium(II) complexes. researchgate.netcsic.es These complexes are active in various reactions, and their reactivity can be tuned by modifying the substituents on the pyridine ring. researchgate.net For example, palladium complexes with pyridine-thioether ligands have been explored in the context of olefin exchange and reactions relevant to cross-coupling. researchgate.net The lability of the pyridine-thioether ligand can be exploited, for instance, in the displacement by other ligands to generate active catalytic species. researchgate.net
Ruthenium Photochemistry: Thioethers are effective ligands for photoactivatable ruthenium(II) polypyridyl complexes. They form thermally stable complexes that can undergo selective ligand photosubstitution upon irradiation with light. acs.org This property is highly valuable for applications in photoactivated chemotherapy and photodynamic therapy, where the release of a bioactive molecule or the activation of a catalyst can be precisely controlled by light. acs.org The photosubstitution of some bidentate thioether ligands has been reported to be significantly more efficient than that of comparable amine ligands. acs.org
Sonogashira Cross-Coupling: Hybrid phosphine-thioether ligands with a pyridine-like structure have been evaluated in palladium and copper co-catalyzed Sonogashira carbon-carbon bond-forming reactions. wgtn.ac.nz
The future development of catalytic systems incorporating Pyridine, 4-(2-(pentylthio)ethyl)- will likely focus on these areas, with an emphasis on creating highly selective and efficient catalysts for organic synthesis and energy-related applications.
| Catalytic System | Metal Center | Potential Application | Key Feature |
| Cross-Coupling Catalysis | Palladium | C-C and C-N bond formation | Stabilization of multiple oxidation states of palladium. researchgate.netcsic.es |
| Photoactivated Catalysis | Ruthenium | Light-controlled reactions, photomedicine | Thermally stable complexes with photosensitive M-S bonds. acs.org |
| Asymmetric Catalysis | Rhodium, Iridium | Enantioselective hydrogenation and transfer hydrogenation | Chiral-at-metal or ligand-based chirality induction. |
Design of Next-Generation Functional Materials Based on Pyridine, 4-(2-(pentylthio)ethyl)-
The unique combination of a rigid aromatic ring and a flexible thioether side chain in Pyridine, 4-(2-(pentylthio)ethyl)- makes it a versatile building block for the design of advanced functional materials.
Polymers: New polyamides containing pyridine thioether units in their main chain have been synthesized, demonstrating good solubility, high thermal stability, and defined nanostructures. tandfonline.comresearchgate.net These properties are desirable for high-performance plastics and specialty polymers. Future research could explore the incorporation of Pyridine, 4-(2-(pentylthio)ethyl)- into other polymer backbones, such as polyesters or polyimides, to create materials with tailored optical, thermal, and mechanical properties.
Coordination Polymers and MOFs: The ability of pyridine thioethers to act as ligands for metal ions opens up the possibility of constructing coordination polymers and metal-organic frameworks (MOFs). A patent has been filed for a ferrous pressure-controlled spin cross-coordination polymer magnetic material based on pyridine thioether, indicating the potential for creating novel molecular-based magnetic materials. google.com The specific structure of Pyridine, 4-(2-(pentylthio)ethyl)- could lead to MOFs with interesting topologies and properties for gas storage, separation, or catalysis.
Photoresponsive Materials: Building on the research into photoactivatable ruthenium complexes, Pyridine, 4-(2-(pentylthio)ethyl)- could be used to create photoresponsive materials. acs.org When incorporated into a polymer matrix or onto a surface, these complexes could act as light-triggered switches for drug delivery, information storage, or sensing applications. The efficiency of the photochemical reaction makes this a particularly promising avenue. acs.org
Deeper Computational Insights into the Reactivity and Interactions of Pyridine, 4-(2-(pentylthio)ethyl)-
Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for understanding the properties and reactivity of molecules like Pyridine, 4-(2-(pentylthio)ethyl)- at an atomic level. Future computational studies will be crucial for accelerating the discovery and design of new applications.
Ligand Properties and Complex Stability: DFT calculations can be used to model the coordination of Pyridine, 4-(2-(pentylthio)ethyl)- to various metal centers. This can help in predicting the most stable geometries of the resulting complexes, the nature of the metal-ligand bonds, and the electronic structure. For instance, DFT has been used to optimize the structures of ruthenium-bis(thioether) complexes and to understand their diastereoselectivity. acs.org
Reaction Mechanisms: Computational modeling can elucidate the mechanisms of catalytic reactions involving Pyridine, 4-(2-(pentylthio)ethyl)- as a ligand. It can help identify transition states, calculate activation barriers, and explain the observed selectivity. DFT calculations have been employed to study alkene-substitution reactions at palladium(0) centers with pyridine-thioether ligands, revealing an "inverse-electron-demand" mechanism. researchgate.net
Molecular Docking and Biological Interactions: In the context of biological applications, in silico studies are invaluable. Molecular docking can predict how Pyridine, 4-(2-(pentylthio)ethyl)- or its metal complexes might bind to the active site of a protein. Such studies have been conducted on palladium(II) complexes with SNS pincer-type pyridine-thioether ligands to investigate their potential as inhibitors of COVID-19-related proteins. nih.gov
Investigating Untapped Biological Research Applications (Molecular Mechanisms, in vitro only)
While clinical applications are outside the scope of this discussion, the potential of Pyridine, 4-(2-(pentylthio)ethyl)- as a tool for fundamental biological research is significant. The thioether and pyridine moieties are present in various biologically active molecules.
Enzyme Inhibition Studies: Pyridine N-oxide derivatives containing a thioether linkage have been shown to possess antiviral activity against coronaviruses in cell culture. nih.gov Although the precise molecular target remains to be fully elucidated, these findings suggest that pyridine thioethers can interfere with viral replication processes, possibly at the transcriptional level. nih.gov Future in vitro studies could use Pyridine, 4-(2-(pentylthio)ethyl)- and its derivatives as probes to identify and characterize the specific viral or host cell enzymes involved.
Probing Protein Active Sites: Palladium(II) complexes of pyridine-thioether ligands have been investigated as potential inhibitors of key enzymes of the SARS-CoV-2 virus through molecular docking studies. nih.govway2drug.com These studies suggest that the ligand can interact with amino acid residues in the active site of viral proteases. nih.gov Pyridine, 4-(2-(pentylthio)ethyl)- could be used in in vitro enzymatic assays to validate these computational predictions and to understand the structure-activity relationships that govern these interactions.
Intracellular Chemistry: Palladium complexes are being developed for bioorthogonal chemistry, including intracellular deprotection reactions. acs.org These reactions occur inside living cells without interfering with native biological processes. The lability and reactivity of palladium complexes with thioether ligands could be harnessed to design probes that are activated by specific intracellular stimuli, enabling the study of cellular pathways in real-time.
| Research Area | Target/System | Methodology | Potential Outcome |
| Antiviral Research | Coronavirus enzymes (e.g., proteases, polymerases) | In vitro enzyme inhibition assays, cell-based replication assays | Identification of molecular targets and mechanisms of action. nih.govnih.gov |
| Bioorthogonal Chemistry | Intracellular environment | Development of palladium-based probes for uncaging reactions | Tools for studying cellular processes and targeted drug delivery. acs.org |
| Anticancer Research | Cancer cell lines | In vitro cytotoxicity assays, mechanism of action studies | Exploration of potential as anticancer agents, based on related Pd(II) complexes. researchgate.net |
Challenges and Opportunities in Pyridine, 4-(2-(pentylthio)ethyl)- Research
The exploration of Pyridine, 4-(2-(pentylthio)ethyl)- and its derivatives is not without its challenges. The synthesis of such compounds can be complex, and achieving high yields and selectivity can be difficult. The stability of metal complexes with thioether ligands can also be a concern, as the sulfur-metal bond can be labile. researchgate.net Furthermore, the specific biological targets and mechanisms of action for many pyridine thioether compounds are still not well understood.
However, these challenges are outweighed by the immense opportunities. The versatility of the pyridine thioether scaffold provides a platform for the development of a wide range of new technologies. The opportunities include:
Green Chemistry: The development of sustainable and odorless synthetic methods for pyridine thioethers would be a significant advancement. mdpi.comresearchgate.net
Catalysis: The design of highly efficient and selective catalysts for challenging organic transformations remains a major goal. csic.eswgtn.ac.nz
Smart Materials: The creation of materials that can respond to external stimuli, such as light or pressure, has far-reaching implications in electronics, sensing, and medicine. acs.orggoogle.com
Medicinal Chemistry: The potential of pyridine thioethers as antiviral or anticancer agents warrants further investigation, with a focus on elucidating their molecular mechanisms. nih.govnih.gov
Q & A
Q. Methodological Approach :
- Compare experimental data with computational predictions (DFT-based NMR simulations).
- Perform 2D NMR (COSY, HSQC) to assign ambiguous signals.
What safety protocols are critical for handling Pyridine, 4-(2-(pentylthio)ethyl)- in laboratory settings?
Basic Research Question
Referencing SDS guidelines :
- Ventilation : Use fume hoods with ≥0.5 m/s airflow to prevent vapor accumulation.
- PPE : Nitrile gloves, lab coats, and safety goggles. Avoid latex due to permeability.
- Spill management : Contain spills with inert absorbents (e.g., sand) and dispose as hazardous waste.
- Emergency measures : For skin contact, wash with 15% polyethylene glycol 400 solution to deactivate thiol groups.
How can researchers optimize reaction conditions to enhance the yield of Pyridine, 4-(2-(pentylthio)ethyl)- derivatives?
Advanced Research Question
Key variables include:
Q. Experimental Design :
- Use a factorial design to test variables (e.g., catalyst concentration, solvent ratio).
- Monitor progress via TLC (Rf = 0.4 in hexane/EtOAc 2:1) .
What mechanisms underlie the antimicrobial activity of Pyridine, 4-(2-(pentylthio)ethyl)- derivatives?
Advanced Research Question
The pentylthio and triazole moieties disrupt microbial membranes and inhibit enzymes (e.g., cytochrome P450). reports MIC values of 8–32 µg/mL against S. aureus and E. coli. Proposed mechanisms:
- Membrane disruption : Hydrophobic pentylthio chains integrate into lipid bilayers.
- Metal chelation : Triazole groups bind essential metal ions (e.g., Zn²⁺ in proteases).
Q. Methodological Validation :
- Perform time-kill assays to assess bactericidal vs. bacteriostatic effects.
- Use fluorescent probes (e.g., DiSC₃(5)) to quantify membrane depolarization.
How should researchers address stability challenges during storage of Pyridine, 4-(2-(pentylthio)ethyl)-?
Basic Research Question
The compound is sensitive to:
Q. Stability Testing :
- Conduct accelerated aging studies (40°C/75% RH for 6 months) with HPLC monitoring.
What analytical techniques are most reliable for quantifying Pyridine, 4-(2-(pentylthio)ethyl)- in complex mixtures?
Basic Research Question
- HPLC-UV : C18 column, mobile phase = acetonitrile/0.1% TFA (70:30), λ = 254 nm.
- LC-MS/MS : ESI+ mode, monitor m/z 375 → 232 transition for specificity .
- Elemental analysis : Validate S and N content (±0.3% of theoretical) .
How can computational modeling aid in designing novel Pyridine, 4-(2-(pentylthio)ethyl)- analogs?
Advanced Research Question
- Docking studies : Predict binding to bacterial targets (e.g., E. coli FabI enzyme).
- QSAR models : Correlate logP values (calculated: 3.8) with antimicrobial activity.
- MD simulations : Assess membrane permeability of derivatives.
Software Tools : AutoDock Vina, Schrödinger Suite, Gaussian for DFT calculations.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
